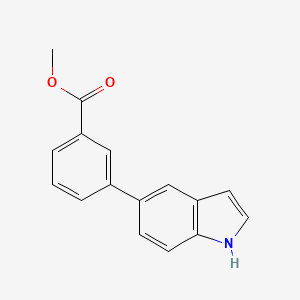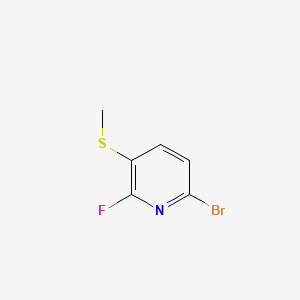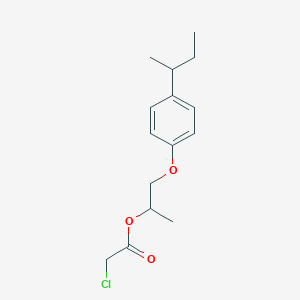
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate typically involves the reaction of 1-(4-Butan-2-ylphenoxy)propan-2-ol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-efficiency.
Analyse Chemischer Reaktionen
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 1-(4-Butan-2-ylphenoxy)propan-2-ol and chloroacetic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It may be used in studies involving enzyme inhibition or as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate can be compared with similar compounds such as:
- 1-(4-Butan-2-ylphenoxy)propan-2-yl acetate
- 1-(4-Butan-2-ylphenoxy)propan-2-yl pentanoate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo.
Eigenschaften
CAS-Nummer |
5436-97-5 |
|---|---|
Molekularformel |
C15H21ClO3 |
Molekulargewicht |
284.78 g/mol |
IUPAC-Name |
1-(4-butan-2-ylphenoxy)propan-2-yl 2-chloroacetate |
InChI |
InChI=1S/C15H21ClO3/c1-4-11(2)13-5-7-14(8-6-13)18-10-12(3)19-15(17)9-16/h5-8,11-12H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
OVKJZUVERCWXDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)OCC(C)OC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


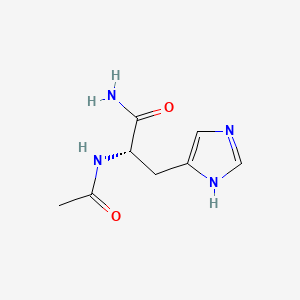
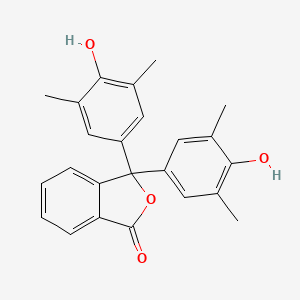
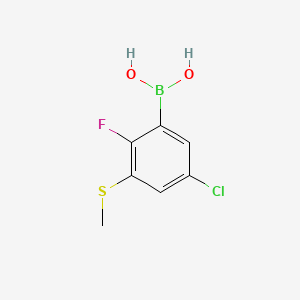
![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)
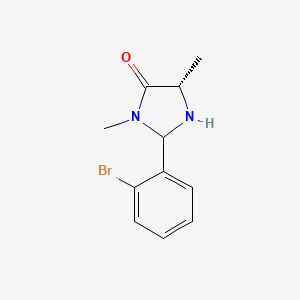
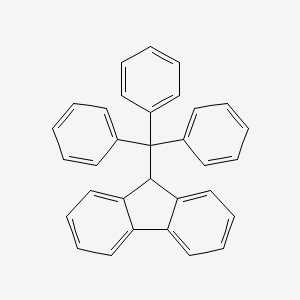
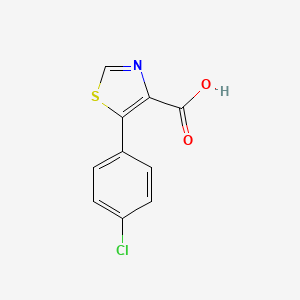
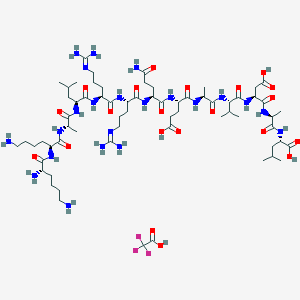
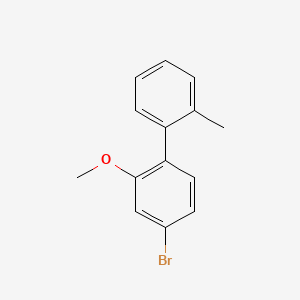
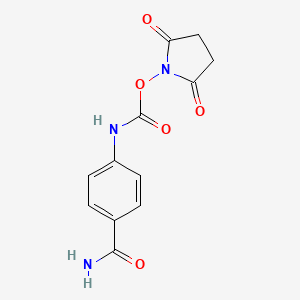
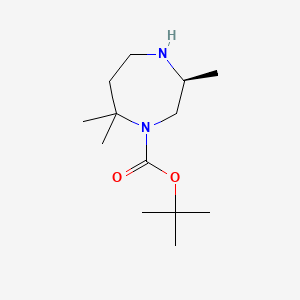
![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)
